(2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine typically involves the reaction of morpholine with tert-butyl bromide and 4-fluorobenzaldehyde. The reaction is carried out under basic conditions, often using sodium hydride or potassium carbonate as the base. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
(2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards certain biological targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(4-fluorophenyl)morpholine: Lacks the tert-butyl group, resulting in different chemical properties and applications.
4-tert-butylmorpholine:
N-(4-fluorophenyl)morpholine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
The combination of these groups provides a balance of hydrophobic and electronic properties, making it a versatile compound for research and industrial purposes .
Properties
CAS No. |
920798-58-9 |
---|---|
Molecular Formula |
C14H20FNO |
Molecular Weight |
237.31 g/mol |
IUPAC Name |
(2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine |
InChI |
InChI=1S/C14H20FNO/c1-14(2,3)16-8-9-17-13(10-16)11-4-6-12(15)7-5-11/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1 |
InChI Key |
XKSDOALEBRRCND-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)N1CCO[C@H](C1)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)(C)N1CCOC(C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.